Meta-Methyl Regioisomeric Differentiation: 3-Me vs. 2-Me and 4-Me Benzamide SAR
In a series of N-substituted benzamide derivatives evaluated as SARS-CoV PLpro inhibitors, the regioisomeric position of a single methyl substituent on the benzamide ring produced a >3-fold range in enzyme inhibitory potency: 2-Me (lead compound) IC₅₀ = 8.7 ± 0.7 μM, 3-Me (compound 5a, analogous substitution to target compound) IC₅₀ = 14.8 ± 5.0 μM, and 4-Me (compound 5b) IC₅₀ = 29.1 ± 3.8 μM [1]. While this study does not contain the exact target compound, it establishes that 3-methyl substitution confers an intermediate potency and selectivity profile distinct from both the 2-methyl and 4-methyl congeners within the same chemotype class. For procurement decisions, this implies that screening results obtained with a 2-methyl or 4-methyl benzamide analog cannot be extrapolated to the 3-methyl variant [1].
| Evidence Dimension | Enzyme inhibitory potency (IC₅₀) as a function of benzamide methyl position |
|---|---|
| Target Compound Data | 3-Me benzamide scaffold (analogous substitution): IC₅₀ = 14.8 ± 5.0 μM |
| Comparator Or Baseline | 2-Me analog (lead): IC₅₀ = 8.7 ± 0.7 μM; 4-Me analog: IC₅₀ = 29.1 ± 3.8 μM |
| Quantified Difference | 3-Me is 1.7-fold less potent than 2-Me and 2.0-fold more potent than 4-Me |
| Conditions | SARS-CoV PLpro enzyme inhibition assay; J. Med. Chem. 2009, 52(16), 5228–5240 |
Why This Matters
Demonstrates that benzamide methyl regioisomer selection is non-trivial, with the 3-Me position producing a distinct potency window that may be optimal for certain target selectivity profiles; procurement of an incorrect regioisomer would yield non-comparable screening data.
- [1] Ghosh, A. K.; et al. J. Med. Chem. 2009, 52 (16), 5228–5240. Table 1: Structure and activity of substituted benzamide derivatives. View Source
